2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride
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Overview
Description
2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group and a dioxaspirodecane ring system, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Amino-1,4-dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways and processes. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-amine: Similar in structure but lacks the ethan-1-ol moiety.
Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate: Contains a methyl ester group instead of the ethan-1-ol group.
Uniqueness
2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride is unique due to its combination of an amino group and an ethan-1-ol moiety within a spirocyclic structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H20ClNO3 |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c11-9(5-6-12)1-3-10(4-2-9)13-7-8-14-10;/h12H,1-8,11H2;1H |
InChI Key |
RSAWGKFACVDPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CCO)N)OCCO2.Cl |
Origin of Product |
United States |
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